molecular formula C11H9NO2 B116483 2-(Quinolin-7-YL)acetic acid CAS No. 152149-07-0

2-(Quinolin-7-YL)acetic acid

Cat. No. B116483
M. Wt: 187.19 g/mol
InChI Key: GEAYJNMLEZCCHF-UHFFFAOYSA-N
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Description

2-(Quinolin-7-YL)acetic acid is a quinoline compound with the molecular formula C11H9NO2 . It is a type of heterocyclic compound that has versatile applications in the fields of industrial and synthetic organic chemistry .


Synthesis Analysis

The synthesis of quinoline compounds, including 2-(Quinolin-7-YL)acetic acid, has been reported in the literature. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

Quinoline is an aromatic nitrogen-containing heterocyclic compound. It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular structure of 2-(Quinolin-7-YL)acetic acid can be found in databases like PubChem .


Chemical Reactions Analysis

Quinoline, being a weak tertiary base, forms salts with acids and exhibits reactions similar to benzene and pyridine. It participates in both electrophilic and nucleophilic substitution reactions . The synthesis of quinoline derivatives involves various reactions, including transition metal-catalyzed reactions and green reaction protocols .

Future Directions

Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development due to their wide range of biological and pharmacological activities . Therefore, future research could focus on the development of new methods and synthetic approaches towards quinoline compounds, as well as developments in the synthesis of heterocyclic organic compounds of different classes that have pharmacological activity .

properties

IUPAC Name

2-quinolin-7-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-11(14)7-8-3-4-9-2-1-5-12-10(9)6-8/h1-6H,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEAYJNMLEZCCHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)CC(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595512
Record name (Quinolin-7-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Quinolin-7-YL)acetic acid

CAS RN

152149-07-0
Record name (Quinolin-7-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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